4-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
4-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a benzamide derivative characterized by two methoxy groups and a 2-oxopiperidinyl substituent. Its structure features a benzamide core substituted at the 4-position of the benzene ring with a methoxy group, while the aniline moiety is substituted with a second methoxy group at the 4-position and a 2-oxopiperidin-1-yl group at the 3-position.
Properties
IUPAC Name |
4-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-16-9-6-14(7-10-16)20(24)21-15-8-11-18(26-2)17(13-15)22-12-4-3-5-19(22)23/h6-11,13H,3-5,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKCZRXNCYPNFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl moiety can be synthesized through the reaction of a suitable precursor with reagents such as piperidine and an oxidizing agent.
Coupling Reaction: The piperidinyl intermediate is then coupled with a methoxy-substituted benzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the piperidinyl moiety can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for drug development.
Medicine: Research has indicated its potential use in treating certain diseases due to its biological activity.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- GR125743 replaces the 2-oxopiperidinyl group with a 4-methylpiperazinyl moiety, enhancing its selectivity for serotonin receptors. Its radioligand binding affinity ([³H]-GR125743) highlights its utility in studying 5-HT1B/1D receptors .
- 7f and 10d demonstrate how heterocyclic (oxadiazole) or hydrazine linkers alter physical properties. Both show higher melting points (>200°C) compared to typical benzamides, likely due to increased rigidity .
- The gold-catalyzed product introduces a benzooxazine ring, showcasing synthetic versatility in accessing fused heterocycles .
Pharmacological and Functional Differences
- Synthetic Accessibility: Yields for analogues like 7f (73%) and 10d (75%) suggest efficient synthesis via nucleophilic substitution or hydrazine coupling. The target compound’s synthesis may require specialized conditions (e.g., gold catalysis) for piperidinone functionalization .
Physicochemical Properties
- Solubility : The 2-oxopiperidinyl group in the target compound may improve solubility compared to GR125743’s methylpiperazinyl group, as ketones are less basic than tertiary amines.
- Stability : The hydrazine linker in 10d may reduce stability under acidic conditions, whereas the oxadiazole in 7f enhances thermal stability .
Analytical and Structural Characterization
- Spectroscopy: The target compound’s 2-oxopiperidinyl group would exhibit a carbonyl stretch (~1680 cm⁻¹) in IR, similar to 10d’s C=O vibrations. NMR would reveal distinct methoxy protons (δ ~3.5 ppm) and piperidinone ring protons .
- Crystallography : SHELX software () is widely used for small-molecule refinement, suggesting its applicability for resolving the target compound’s crystal structure .
Biological Activity
4-Methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide, a compound with a complex structure, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound is characterized by the following chemical properties:
- Molecular Formula : C22H24N2O4
- Molecular Weight : 388.44 g/mol
- IUPAC Name : this compound
The primary biological activity of this compound is attributed to its role as an inhibitor of factor Xa (FXa), a crucial enzyme in the coagulation cascade. By inhibiting FXa, the compound disrupts thrombin generation, leading to antithrombotic effects. This mechanism is vital in preventing blood clot formation, making it a candidate for anticoagulation therapy.
Biochemical Pathways
The inhibition of FXa affects several biochemical pathways:
- Coagulation Cascade : Reduces thrombin generation, impacting clot formation.
- Inflammatory Response : The compound has shown potential anti-inflammatory properties, which may be mediated through its effects on coagulation factors.
Biological Activities
Research indicates that the compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest effectiveness against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
- Antiviral Properties : The compound has demonstrated activity against viruses such as HIV and influenza by enhancing intracellular levels of antiviral proteins like APOBEC3G .
- Inhibition of Carbonic Anhydrase : This inhibition can influence physiological processes like respiration and ion transport, which are critical in various tissue functions.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Bioavailability : Good bioavailability with low clearance rates.
- Volume of Distribution : Small volume, indicating effective tissue penetration.
- Metabolism : Primarily hepatic with renal excretion of metabolites .
Anticoagulation Therapy
In a study examining the efficacy of this compound in anticoagulation therapy, it was found to significantly reduce thrombus formation in animal models. The results highlighted its potential as an alternative to traditional anticoagulants with fewer side effects.
Antiviral Efficacy
A case study investigated the antiviral effects against HBV and HIV. The results indicated that the compound could inhibit viral replication effectively by modulating host cellular responses, thus providing a promising avenue for antiviral drug development .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide, and how do reaction conditions influence yield?
- The compound is typically synthesized via nucleophilic aromatic substitution (NAS) of fluorinated intermediates with phenols or piperidine derivatives under high-temperature conditions (e.g., 175°C in DMF with KOH) . Yield optimization requires stoichiometric control of reagents, as excess phenol improves substitution efficiency. For example, methoxy-substituted benzoic acids are prepared via oxidation of benzaldehydes (e.g., using chromic acid) or hydrolysis of benzonitriles . Condensation with amines using coupling agents like BOP or EDC/HOBt is critical for amide bond formation .
Q. How can NMR spectroscopy confirm the structural integrity of this compound?
- Key NMR signals include aromatic protons (δ 6.4–8.1 ppm for methoxy-substituted phenyl groups), piperidinone carbonyl resonance (~δ 167 ppm in NMR), and methoxy protons (δ ~3.8 ppm). For example, in related analogs, NMR shows distinct splitting patterns for methylpropyl groups (e.g., δ 0.89–0.99 ppm for diastereotopic methyl protons) . Integration ratios and coupling constants (e.g., for aromatic protons) help validate substitution patterns .
Q. What safety precautions are essential when handling this compound?
- Hazard analysis must address mutagenicity risks (e.g., Ames II testing revealed lower mutagenic potential than other anomeric amides but comparable to benzyl chloride) . Decomposition under heat requires DSC monitoring, and handling should use fume hoods, nitrile gloves, and explosion-proof equipment. Storage in inert atmospheres (N) at ≤−20°C is recommended to prevent degradation .
Q. How is the compound’s solubility and stability assessed in experimental buffers?
- Solubility screening in DMSO, methanol, or acetonitrile is standard. Stability studies use HPLC-UV to monitor degradation under varying pH (e.g., 4–9) and temperatures (25–40°C). For example, related benzamides show improved stability in DMSO at −80°C for ≤6 months .
Q. What preliminary assays evaluate its biological activity?
- Initial screens include kinase inhibition (e.g., Akt isoforms) or receptor binding assays (e.g., GPCRs). For analogs, IC values are determined via fluorescence polarization or radiometric assays . Dose-response curves (0.1–10 µM) and cytotoxicity testing (MTT assay) in cell lines (e.g., HEK293) are prioritized .
Advanced Research Questions
Q. How can contradictory data on mutagenicity and metabolic stability be resolved?
- Discrepancies arise from structural analogs (e.g., trifluoromethyl benzamides exhibit higher metabolic stability but variable Ames test results) . Mitigation strategies include:
- Structural modifications : Replace mutagenic moieties (e.g., nitro groups) with bioisosteres like trifluoromethyl .
- Metabolite identification : LC-MS/MS profiling of hepatic microsomal incubations to detect reactive intermediates .
Q. What computational methods predict binding affinities to target proteins?
- Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with kinase domains (e.g., Akt1). Free energy perturbation (FEP) calculations refine binding poses, while QSAR models correlate substituent effects (e.g., methoxy vs. hydroxy groups) with activity .
Q. How do reaction conditions influence enantiomeric purity in chiral derivatives?
- Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers, with mobile phases like hexane/isopropanol (90:10). Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-Ru) improves enantioselectivity. For example, diastereomeric salts (e.g., 11l•2HCl) show distinct values (+60.6° in MeOH) .
Q. What strategies optimize low-yield steps in multi-stage syntheses?
- Problematic steps (e.g., <50% yield in NAS) are optimized via:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 20 min vs. 12 hours) and improves regioselectivity .
- Flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., acyl chloride formation) .
Q. How are advanced spectroscopic techniques (e.g., 2D NMR, HRMS) used to resolve structural ambiguities?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
